molecular formula C15H20N2O5 B2911228 Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 128099-66-1

Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2911228
CAS No.: 128099-66-1
M. Wt: 308.334
InChI Key: YJTSCFVWNUQYAE-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative characterized by a 1,2-dihydropyridine core with ester groups at positions 3 and 5, an oxo group at position 2, and a 1-pyrrolidinyl substituent at position 6.

Properties

IUPAC Name

diethyl 2-oxo-6-pyrrolidin-1-yl-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-3-21-14(19)10-9-11(15(20)22-4-2)13(18)16-12(10)17-7-5-6-8-17/h9H,3-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTSCFVWNUQYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)N2CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-oxo-6-(1-pyrrolidinyl)pyridine with diethyl carbonate in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Reduced pyridine derivatives, such as piperidines.

  • Substitution Products: A variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine derivatives allows it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its derivatives could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate (Target) 2-oxo, 6-pyrrolidinyl C₁₆H₂₂N₂O₅ 322.36 g/mol
Diethyl 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylate 4-phenyl, 2,6-dimethyl C₁₉H₂₁NO₄ 327.38 g/mol
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC) 2,4,6-trimethyl C₁₄H₂₁NO₄ 267.3 g/mol
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate 2-oxo, 6-ethoxy C₁₃H₁₇NO₆ 295.28 g/mol

Key Observations :

  • The 2-oxo group is shared with the ethoxy-substituted analog , which may influence redox properties or stability.

Physicochemical Properties

Compound Name Solubility (Organic Solvents) Aqueous Solubility Stability
Target Compound Moderate (inferred) Likely low (ester groups) Suspected sensitivity to hydrolysis (oxo group)
DDC 20–30 mg/mL (DMSO, ethanol) 0.125 mg/mL (DMF:PBS 1:7) Stable at -20°C for ≥4 years
4-Phenyl-2,6-dimethyl analog N/A N/A Crystalline (stable at 293K)

Key Findings :

  • The 2-oxo group could increase susceptibility to hydrolysis, necessitating storage conditions similar to DDC (-20°C) .

Key Insights :

  • DDC’s mechanism in heme inhibition highlights the role of substituent bulkiness; the target compound’s pyrrolidinyl group may similarly modulate enzyme interactions .

Biological Activity

Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate (CAS No. 128099-66-1) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₄H₁₈N₂O₅ and features a pyridine ring fused with a pyrrolidine moiety. The synthesis typically involves the reaction of pyridine derivatives with diethyl carbonate in the presence of a base such as potassium carbonate, allowing for the formation of this complex structure .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. In studies using human lung adenocarcinoma (A549) cells, derivatives of this compound demonstrated varying degrees of cytotoxicity:

CompoundA549 Cell Viability (%)Remarks
Base Compound78–86%Weak anticancer activity
Hydrazone Derivative<64%Enhanced activity with phenyl substitutions
4-Dimethylamino Phenyl Substitution<50%Most potent anticancer activity observed

The structure-dependence of anticancer activity was highlighted, with specific substitutions on the phenyl ring significantly influencing efficacy .

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have been evaluated for antimicrobial properties. Screening against multidrug-resistant pathogens revealed:

PathogenActivity Observed
Klebsiella pneumoniaeEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate
Staphylococcus aureus (MRSA)Limited

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It is hypothesized that the compound binds to active sites on target enzymes or receptors, thereby modulating their activity. This interaction is crucial for its potential therapeutic applications in treating cancer and infectious diseases .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Anticancer Properties : A study comparing various derivatives found that modifications significantly enhanced anticancer activity against A549 cells. The incorporation of specific substituents led to improved cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
  • Antimicrobial Efficacy : Another investigation assessed the effectiveness of these compounds against resistant strains and found promising results against several clinically relevant pathogens, indicating potential as new antibiotic agents .

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